molecular formula C8H7N3O2 B15274016 5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid

5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15274016
M. Wt: 177.16 g/mol
InChI Key: SLLMFAPWLNSPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of pyrrole derivatives with pyrazole precursors can be catalyzed by various reagents to form the desired compound .

Industrial Production Methods

Industrial production of such heterocyclic compounds often involves optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyrazole derivatives, such as:

Uniqueness

What sets 5-(1H-Pyrrol-3-YL)-1H-pyrazole-4-carboxylic acid apart is its unique combination of pyrrole and pyrazole rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-(1H-pyrrol-3-yl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)6-4-10-11-7(6)5-1-2-9-3-5/h1-4,9H,(H,10,11)(H,12,13)

InChI Key

SLLMFAPWLNSPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=C(C=NN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.